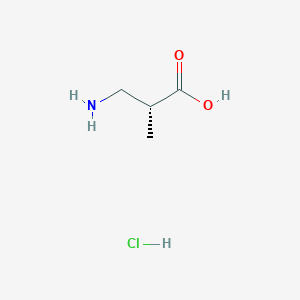

(R)-3-Amino-2-methylpropanoic acid hydrochloride

説明

®-3-Amino-2-methylpropanoic acid hydrochloride is an organic compound that belongs to the class of amino acids. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-methylpropanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-2-methylpropanoic acid.

Amination: The precursor undergoes an amination reaction, where an amino group is introduced. This can be achieved using reagents like ammonia or amines under specific conditions.

Hydrochloride Formation: The final step involves converting the free amino acid into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of ®-3-Amino-2-methylpropanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Types of Reactions:

Oxidation: ®-3-Amino-2-methylpropanoic acid hydrochloride can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.

Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Oxo derivatives of ®-3-Amino-2-methylpropanoic acid.

Reduction Products: Reduced derivatives with modified amino groups.

Substitution Products: Compounds with new functional groups replacing the amino group.

科学的研究の応用

Pharmaceutical Development

R-ABA HCl serves as a crucial building block in the synthesis of various pharmaceuticals, particularly neuroprotective agents. Its ability to modulate neurotransmitter systems, especially glutamate signaling, positions it as a candidate for treating neurological disorders such as Alzheimer's disease and multiple sclerosis.

Case Study : A study demonstrated that R-ABA HCl reduced neuronal cell death in cultures exposed to glutamate-induced toxicity, highlighting its potential as a neuroprotective agent .

Biochemical Research

In biochemical research, R-ABA HCl is utilized as a reagent to study amino acid metabolism and enzyme functions. It aids in elucidating metabolic pathways that are vital for understanding various physiological processes.

Table 1: Biological Activities of R-ABA HCl

| Activity Type | Mechanism | Reference |

|---|---|---|

| Neuroprotection | Modulates glutamate signaling | |

| Fat metabolism | Promotes browning of adipose tissue | |

| Synthesis applications | Building block for pharmaceuticals |

Food Industry

R-ABA HCl can be explored as a potential food additive due to its amino acid properties. It may enhance the nutritional profiles of food products or serve as a flavor enhancer. The compound's safety profile and solubility make it suitable for incorporation into various food matrices.

Cosmetic Formulations

The compound's hydrating properties make it attractive for cosmetic applications. It is used in formulations aimed at improving skin hydration and elasticity, appealing to the beauty and personal care industry.

Animal Nutrition

In agriculture, R-ABA HCl can be incorporated into animal feed formulations to promote growth and improve overall health in livestock. Its role as an amino acid supplement can enhance feed efficiency and animal performance.

作用機序

The mechanism of action of ®-3-Amino-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

類似化合物との比較

(S)-3-Amino-2-methylpropanoic acid hydrochloride: The enantiomer of ®-3-Amino-2-methylpropanoic acid hydrochloride, with a different three-dimensional arrangement.

3-Amino-2-methylbutanoic acid hydrochloride: A structurally similar compound with an additional carbon atom in the side chain.

2-Amino-3-methylbutanoic acid hydrochloride: Another similar compound with a different arrangement of the amino and methyl groups.

Uniqueness: ®-3-Amino-2-methylpropanoic acid hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in research and industrial applications where chirality plays a crucial role.

生物活性

(R)-3-Amino-2-methylpropanoic acid hydrochloride, also known as (R)-BAIBA, is a chiral amino acid derivative that has garnered significant attention in biochemical and pharmacological research. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on diverse studies.

- Molecular Formula: C₄H₉ClN₂O₂

- Molecular Weight: Approximately 103.12 g/mol

- Solubility: Highly soluble in water, facilitating its use in various biochemical applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and metabolic pathways. It is believed to modulate glutamate activity, a crucial neurotransmitter involved in cognitive functions and neuroprotection. The compound acts as a substrate for specific amino acid transport systems, influencing cellular uptake and distribution in tissues, particularly in the brain.

Interaction with Transport Systems

Research indicates that (R)-BAIBA is transported into cells via system A amino acid transporters. In vitro studies have demonstrated that it can effectively enter gliosarcoma cells, suggesting potential applications in cancer therapy .

Biological Activities

-

Neuroprotective Effects

- Studies suggest that (R)-BAIBA may provide neuroprotective benefits by modulating glutamate signaling, which is implicated in neurodegenerative diseases.

- It has been shown to enhance neuronal survival under stress conditions, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

-

Metabolic Regulation

- This compound is involved in fat metabolism regulation. Preliminary research indicates it may promote the browning of white adipose tissue and enhance fatty acid oxidation in the liver.

- This property suggests its utility in obesity management and metabolic syndrome interventions.

-

Antitumor Activity

- In vivo studies using rat models have demonstrated that (R)-BAIBA exhibits high tumor uptake ratios compared to normal brain tissue, indicating its potential as a targeted therapeutic agent for brain tumors .

- The compound's ability to selectively accumulate in tumor cells could enhance the efficacy of chemotherapeutic agents.

Case Studies and Research Findings

Applications in Research and Industry

This compound has diverse applications across various fields:

- Pharmaceutical Development: As a precursor for drug synthesis due to its unique stereochemistry.

- Biochemical Research: Utilized as a building block for synthesizing complex organic molecules and studying metabolic pathways.

- Clinical Applications: Investigated for potential therapeutic roles in neurodegenerative diseases and metabolic disorders.

特性

IUPAC Name |

(2R)-3-amino-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGBOMJVYQTWRN-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433358 | |

| Record name | (R)-3-Amino-2-methylpropanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132605-98-2 | |

| Record name | (R)-3-Amino-2-methylpropanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。